6-Phenethyl-2H-pyran-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-(2-phenylethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O2/c14-12-8-9-15-13(10-12)7-6-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
SNYRMLHYMVXMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=CC1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Phenethyl 2h Pyran 4 3h One and Its Derivatives
Direct Synthetic Approaches to 6-Phenethyl-2H-pyran-4(3H)-one
Direct synthesis of this compound can be achieved through routes that construct the phenethyl-substituted pyranone ring. One notable method involves the modification of a pre-existing pyranone precursor.
Hydrogenation-Based Routes from Phenylethynyl-2H-pyran-2-one Precursors
A key strategy for synthesizing 3-phenethylpyrones involves the catalytic hydrogenation of 3-phenylethynyl-2H-pyran-2-one precursors. clockss.org This method has been demonstrated in the synthesis of 4-diethoxycarbonylmethyl-3-phenethylpyrone and 4-diacetylmethyl-3-phenethylpyrone. The synthesis starts with 4-chloro-6-methyl-3-phenylethynyl-2H-pyran-2-one, which is reacted with compounds containing active methylene (B1212753) groups, such as diethyl malonate or acetylacetone, in the presence of sodium hydride. clockss.org This reaction yields the corresponding 4-substituted 3-phenylethynylpyrones. clockss.org
To confirm the presence of the phenylethynyl group and to obtain the target phenethyl derivatives, the products are subjected to catalytic hydrogenation. clockss.org This step is typically carried out using a 5% palladium on carbon (Pd/C) catalyst in a methanol (B129727) solvent under a hydrogen atmosphere at room temperature. clockss.org The reaction proceeds until two molar equivalents of hydrogen have been absorbed, indicating the reduction of the alkyne to an alkane. clockss.org This process affords the desired 3-phenethylpyrones in good yields. clockss.org
General Strategies for the Synthesis of 2H-Pyran-4(3H)-one and Related Pyranone Scaffolds
A variety of general synthetic strategies are available for constructing the 2H-pyran-4(3H)-one ring system and its derivatives. These methods offer versatility in introducing different substituents onto the pyranone core.
Multicomponent Reaction Protocols for Pyranone Construction
Multicomponent reactions (MCRs) provide an efficient pathway for the synthesis of highly functionalized pyran derivatives by combining three or more starting materials in a single step. mdpi.comrsc.org These reactions are advantageous due to their atom economy and reduced waste generation. mdpi.com For instance, pyrano[4,3-b]pyran-5-one derivatives have been synthesized via a one-pot, three-component domino cyclization of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation. arkat-usa.org This method has been shown to be more efficient than conventional heating, resulting in higher yields and shorter reaction times. arkat-usa.org
Another example involves the synthesis of 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione through a tandem Knoevenagel–Michael protocol. This reaction utilizes phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com The process begins with the condensation of phenylglyoxal and 1,3-dimethylbarbituric acid to form a Knoevenagel adduct, which then undergoes a Michael addition with 4-hydroxy-6-methyl-2H-pyran-2-one to yield the final product. mdpi.com
Table 1: Examples of Multicomponent Reactions for Pyranone Synthesis
| Reactants | Product Type | Key Features | Reference |
|---|---|---|---|
| Aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenamine | Pyrano[4,3-b]pyran-5-one derivatives | Microwave-assisted, domino cyclization | arkat-usa.org |
| Phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one | Substituted pyrimidine-pyranone adduct | Tandem Knoevenagel–Michael reaction | mdpi.com |
| Isocyanides, oxiranes, malononitrile (B47326) | 3,4-dihydro-2H-pyran derivatives | Lewis acid-catalyzed ring opening | unej.ac.id |
Utilizing Dehydroacetic Acid as a Synthetic Building Block for Pyran-2,4(3H)-diones
Dehydroacetic acid (DHA), or 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, is a versatile and widely used precursor in the synthesis of a variety of heterocyclic compounds, including pyran-2,4(3H)-diones. researchgate.netconnectchemicals.com Its reactivity allows for various modifications and condensations to build more complex molecular architectures. researchgate.net
One common application of DHA is in condensation reactions with aldehydes, followed by selective hydrogenation. For example, the condensation of DHA with an aldehyde, followed by selective hydrogenation over a Pd/C catalyst, yields 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones. These intermediates can then be used in subsequent reactions to form other heterocyclic systems. DHA can also undergo condensation with amines to produce substituted pyran-2,4(3H)-diones.
Table 2: Applications of Dehydroacetic Acid in Synthesis
| Reactant(s) | Intermediate/Product | Reaction Type | Reference |
|---|---|---|---|
| Aldehydes, then H₂/Pd-C | 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones | Condensation followed by hydrogenation | |
| Primary amines | Substituted 2H-pyran-2,4(3H)-diones | Condensation | |
| o-Phenylenediamine | 3-(benzimidazoyliden-2-yl)-6-methyl-2H-pyran-2,4-(3H)-dione | Condensation and intramolecular cyclization | researchgate.net |
Cyclization and Condensation Reaction Pathways
Cyclization and condensation reactions are fundamental to the synthesis of the pyranone core. mdpi.com A prevalent method is the cyclization of 1,3,5-tricarbonyl compounds, which can be considered a biomimetic strategy. mdpi.com This approach often involves the condensation of acetoacetic esters with aldehydes. mdpi.com
Another significant pathway is the intramolecular Claisen condensation. For instance, the one-pot synthesis of 3-aryl-4-hydroxy-2-pyrones can be achieved through the O-acylation of diethyl oxaloacetate with arylacetyl chlorides, followed by a base-catalyzed intramolecular Claisen condensation. mdpi.com Gold-catalyzed cyclization of alkynyl ketoesters also presents a modern approach to forming 4-hydroxy-2-pyrones. mdpi.com
Furthermore, the reaction of benzyl (B1604629) ketone derivatives with dimethyl methoxymethylenemalonate through an addition-elimination reaction, followed by an acid-catalyzed condensation-cyclization, provides an efficient route to 6-substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones. organic-chemistry.org
Stereoselective Total Synthesis of Substituted Pyranones
The stereoselective synthesis of pyranones, particularly those with long, chiral side chains, is a challenging yet crucial area of research, as many natural pyranones exhibit specific stereochemistries that are essential for their biological activity. nih.govmdpi.com These syntheses often employ modern asymmetric reactions to control the stereocenters.
Key strategies in the stereoselective total synthesis of natural pyranones include:
Asymmetric Allylation: This is used to introduce stereogenic centers. For example, the Keck asymmetric allylation has been used in the synthesis of dodoneine. mdpi.com
Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming the pyranone ring. mdpi.com
Sharpless Asymmetric Dihydroxylation: This method is employed to create diols with specific stereochemistry in the side chain. nih.gov
Intramolecular Transesterification: This is another method for cyclizing the pyranone ring. mdpi.com
These advanced synthetic techniques allow for the precise construction of complex pyranone natural products with defined stereostructures. mdpi.com
Synthesis of Diverse Phenethyl-Substituted Pyranone Analogues
The synthesis of pyranone-based compounds continues to be an area of significant interest due to their diverse biological activities. Methodologies for creating analogues, particularly those featuring phenethyl substitutions, often involve the strategic combination of known bioactive scaffolds to produce novel hybrid molecules. These approaches aim to enhance or modulate the parent compounds' properties through chemical modification.
Construction of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives
A series of novel 6-acrylic phenethyl ester-2-pyranone derivatives has been designed and synthesized by integrating the structural features of caffeic acid phenethyl ester (CAPE) with those of bioactive lactone-containing compounds. nih.govrsc.org CAPE is recognized for its anti-inflammatory and antitumor activities. nih.gov The design rationale involved combining the variously substituted acrylic phenethyl ester moiety of CAPE with a 4-methoxy-2-pyranone ring to generate new analogues. nih.gov
This work resulted in the synthesis of twenty-one new CAPE derivatives. nih.gov The general synthetic approach is based on the chemical modification of CAPE analogues and their combination with a styryl-2-pyrone scaffold. nih.gov The resulting compounds were evaluated for their cytotoxic activities against various cell lines. nih.govrsc.org Among the synthesized derivatives, compound 5o demonstrated particularly potent cytotoxic activity, with IC₅₀ values ranging from 0.50 to 3.45 μM across five different tumor cell lines. nih.govrsc.org Further studies on its mechanism revealed that it can induce apoptosis and arrest the cell cycle at the G2/M phase. rsc.org A structure-activity relationship (SAR) analysis suggested that compounds bearing an ortho-substitution on the benzene (B151609) ring exhibited notably increased cytotoxic potency. rsc.org Another study highlighted that these derivatives can induce apoptosis by targeting GRP94 in colorectal cancer. nih.gov
| Compound | Substitution Pattern | Key Findings | Reference |
| 5o | Specific substitution not detailed in abstract | Potent cytotoxic activity (IC₅₀ = 0.50–3.45 μM) against HeLa, C6, MCF-7, A549, and HSC-2 cell lines. | nih.govrsc.org |
| General Series | Variously substituted acrylic phenethyl esters | Ortho-substitution on the benzene ring led to increased cytotoxic potency. | rsc.org |
Preparation of O-Substituted 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one Derivatives
A series of new O-substituted derivatives of opuntiol (6-hydroxymethyl-4-methoxy-2H-pyran-2-one) has been synthesized. researchgate.net Opuntiol is a natural product isolated from the plant Opuntia dillenii Haw. nih.gov The synthesis involved the targeted modification of the hydroxyl group at the 6-position of the pyranone ring.
The resulting twenty derivatives, designated 3a-t, were prepared and subsequently characterized using FAB-MS, IR, and ¹H-NMR spectroscopy. researchgate.net These derivatives were then screened against various enzymes. The research identified several compounds with inhibitory activity against butyrylcholinesterase and α-chymotrypsin. For instance, N-(3,4-dimethylphenyl)-2-((4-methoxy-6-oxo-2H-pyran-2-yl)methoxy)acetamide (3s ) was found to be a good inhibitor of α-chymotrypsin.
| Compound ID | Chemical Name | Starting Material | Reference |
| 3b | 6-(acetyloxy) methyl- 4-methoxy-2H-pyran-2-one | Opuntiol | |
| 3c | 6-(ethoxymethyl)-4-methoxy-2H-pyran-2-one | Opuntiol | |
| 3g | 4-methoxy-6-((phenylmethoxy)methyl)-2H-pyran-2-one | Opuntiol | |
| 3j | 6-((2-bromoethyloxy)methyl)-4-methoxy-2H-pyran-2-one | Opuntiol | |
| 3p | N-(2,5-dimethylphenyl)-2-((4-methoxy-6-oxo-2H-pyran-2-yl) methoxy)acetamide | Opuntiol | |
| 3r | N-(5-chloro-2-ethoxyphenyl)-2-((4-methoxy-6-oxo-2H-pyran-2-yl)methoxy) acetamide | Opuntiol | |
| 3s | N-(3,4-dimethylphenyl)-2-((4-methoxy-6-oxo-2H-pyran-2-yl)methoxy)acetamide | Opuntiol | |
| 3t | N-(3,5-dimethylphenyl)-2-((4-methoxy-6-oxo-2H-pyran-2-yl)methoxy)acetamide | Opuntiol |
Synthetic Routes to 3-(1-Aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives
A series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives (APD) has been rationally designed and synthesized through molecular hybridization. mdpi.comresearchgate.net This approach combines the natural enamino diketone skeleton with motifs from known herbicidal compounds. mdpi.com The common starting material for these syntheses is often dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), a versatile pyrone derivative. researchgate.net
The general synthetic pathway involves the reaction of dehydroacetic acid with a corresponding amine. doi.org For example, a series of 3-(1-amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were synthesized by reacting the appropriate phenoxyethylamine with dehydroacetic acid, followed by cooling to allow precipitation of the target compounds. mdpi.com In other work, reductive coupling of N-alkyl-6-nitroindazoles with 2-pyrone using indium or stannous chloride as a catalyst has been employed to produce similar dione (B5365651) derivatives in satisfactory yields. doi.org The synthesized compounds have been evaluated for various biological activities, including herbicidal effects. mdpi.comresearchgate.net
| Compound ID | Chemical Name | Yield | Reference |
| APD-I-1 | 6-Methyl-3-(1-(methylamino)-2-phenoxyethylidene)-2H-pyran-2,4(3H)-dione | 77.2% | mdpi.com |
| APD-I-6 | 3-(2-(3-Chlorophenoxy)-1-(methylamino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | 73.0% | mdpi.com |
| APD-I-7 | 3-(2-(4-Chlorophenoxy)-1-(methylamino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | 78.1% | mdpi.com |
| APD-I-11 | 3-(2-(3,5-Dichlorophenoxy)-1-(methylamino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | 72.1% | mdpi.com |
Chemical Reactivity and Derivatization Strategies for 6 Phenethyl 2h Pyran 4 3h One and Pyranone Systems
Reactivity of the Pyranone Ring System
The 2H-pyran-4(3H)-one ring is a versatile heterocyclic scaffold. Its reactivity is characterized by the presence of an electrophilic α,β-unsaturated ketone system, a heterocyclic oxygen atom, and activated methylene (B1212753) protons. This arrangement allows for a diverse range of chemical transformations.
Nucleophilic Reactions and Ring Transformations
The pyranone ring is susceptible to attack by nucleophiles at several positions, primarily at the C-2, C-6, and the carbonyl carbon (C-4). The conjugated system enhances the electrophilicity of the ring, making it a good Michael acceptor. researchgate.net
Nucleophilic attack can lead to addition reactions or, more significantly, ring-opening and subsequent transformation into different heterocyclic systems. The γ-pyrone ring's ability to be opened by nucleophilic attack is a cornerstone of its synthetic utility. nih.gov For instance, 2-pyrones are known to undergo nucleophilic 1,6- or 1,2-opening, providing access to diverse ring systems. researchgate.net
Nitrogen-based nucleophiles are commonly employed to induce ring transformations. The reaction of 4H-pyran derivatives with reagents like ammonium (B1175870) acetate (B1210297) or nitrosylsulfuric acid can lead to the formation of pyridines, 2-pyridones, or 3,4-dihydro-2-pyridones. researchgate.net Similarly, the interaction of related furo-pyranones with amines or hydrazines can result in the opening of the furanone ring followed by recyclization to form pyrrolones or pyrazolones, respectively. beilstein-journals.org This reactivity highlights a general strategy where the pyranone scaffold serves as a precursor to other important heterocyclic structures.
Table 1: Examples of Nucleophilic Ring Transformations on Pyran-type Scaffolds
| Starting Material Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-Amino-4H-pyrans | Nitrosylsulfuric Acid | 2-Pyridones | researchgate.net |
| 2-Amino-4H-pyrans | Sulfuric Acid | 3,4-Dihydro-2-pyridones | researchgate.net |
| 2-Amino-4H-pyrans | Ammonium Acetate | 2-Aminopyridines | researchgate.net |
| 2H-Furo[3,2-b]pyran-2-ones | Hydrazines | Pyrazol-3-ones | beilstein-journals.org |
| 2H-Furo[3,2-b]pyran-2-ones | Amines | Pyrrolones | beilstein-journals.org |
Reactions Involving Active Methylene Compounds
Active methylene compounds, which possess acidic protons flanked by two electron-withdrawing groups, are potent nucleophiles that readily react with the electrophilic pyranone system. These reactions typically proceed via Knoevenagel condensation or Michael addition pathways.
For example, a multicomponent reaction involving a pyranone (4-hydroxy-6-methyl-2H-pyran-2-one), an aldehyde (phenylglyoxal hydrate), and an active methylene compound (1,3-dimethylbarbituric acid) proceeds through a tandem Knoevenagel-Michael protocol to yield a complex, highly functionalized product. mdpi.com The process begins with the condensation of the aldehyde and the active methylene compound, followed by a Michael addition of the pyranone. mdpi.com
Related heterocyclic systems, such as 3-formylchromones, demonstrate wide reactivity with a variety of active methylene compounds including malonic acid derivatives, β-ketoesters, and heterocyclic systems like barbituric acid. nih.gov These reactions are fundamental for creating new carbon-carbon bonds and elaborating the pyranone core into more complex structures. The reaction of N-confused porphyrin with various active methylene compounds like malononitrile (B47326) and ethyl 2-cyanoacetate further illustrates the generality of this type of transformation. rsc.org
Table 2: Representative Active Methylene Compounds and Their Potential Reactions with Pyranone Systems
| Active Methylene Compound | Type of Reaction | Potential Product | References |
|---|---|---|---|
| Malonic Acid / Esters | Knoevenagel Condensation | Acrylate Derivatives | nih.gov |
| Cyanoacetic Acid | Knoevenagel Condensation | Acrylonitrile Derivatives | nih.gov |
| 1,3-Diketones (e.g., Acetylacetone) | Knoevenagel / Michael Addition | Fused or Substituted Adducts | nih.gov |
| Barbituric Acid Derivatives | Knoevenagel-Michael Addition | Complex Heterocyclic Adducts | mdpi.com |
Derivatization and Functionalization of the Pyranone Core
Beyond reactions that transform the ring system, the pyranone core of 6-phenethyl-2H-pyran-4(3H)-one can be functionalized by introducing various substituents, enhancing its structural diversity.
Introduction of Diverse Substituents onto the Pyranone Ring
The pyranone ring offers multiple sites for substitution. The α,β-unsaturated system is particularly amenable to derivatization.
α-Position (C-3 and C-5): The methylene protons at C-3 and C-5, adjacent to the carbonyl group, are activated and can be involved in reactions. α-Halogenation can be achieved, for example, by treatment with molecular bromine. nih.gov The resulting α-bromo enone is a versatile intermediate for subsequent reactions, such as Suzuki-Miyuara cross-coupling, to introduce aryl or heteroaryl substituents. nih.govacs.org
β-Position (C-2 and C-6): The C-6 position is already substituted with the phenethyl group. The C-2 position, being part of the enone system, is an electrophilic site. Conjugate addition (Michael addition) of nucleophiles like organocuprates can introduce alkyl or aryl groups. acs.org Similarly, Pd-catalyzed addition of boronic acids can lead to β-aryl ketones. nih.gov
Alkene Moiety: The double bond within the ring can undergo reactions such as epoxidation, typically using a base and an oxidant, to form α,β-epoxy ketones. nih.govacs.org
Side-Chain Functionalization: In related pyrones with methyl substituents, enamination with reagents like DMF-DMA (N,N-dimethylformamide dimethyl acetal) can create reactive enamines. nih.govmdpi.com These intermediates can then undergo further transformations, such as 1,6-conjugate additions or cycloadditions, to build conjugated systems. nih.govmdpi.com
Table 3: Strategies for the Functionalization of the Pyranone Core
| Reaction Type | Reagent(s) | Position of Functionalization | Resulting Functionality | Reference(s) |
|---|---|---|---|---|
| α-Halogenation | Br₂ | α (e.g., C-3) | α-Bromo enone | nih.govacs.org |
| Suzuki-Miyuara Coupling | Arylboronic acid, Pd(PPh₃)₄ | α (from α-halo precursor) | α-Aryl enone | nih.govacs.org |
| Epoxidation | Base, Oxidant (e.g., H₂O₂) | C=C double bond | α,β-Epoxy ketone | nih.govacs.org |
| Conjugate Addition | Organocuprates (R₂CuLi) | β (e.g., C-2) | β-Alkyl/Aryl ketone | acs.org |
Modifications of the Phenethyl Side Chain
The phenethyl side chain provides an additional handle for chemical modification, primarily through reactions on its terminal phenyl group. The pyranone ring is generally stable to the conditions used for many standard aromatic functionalization reactions.
The phenyl group can undergo electrophilic aromatic substitution. The ethyl group attached to the ring is an activating, ortho-, para-director. This allows for the regioselective introduction of a variety of functional groups. smolecule.com
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group, primarily at the ortho and para positions of the phenyl ring.
Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the introduction of halogen atoms onto the aromatic ring.
Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group.
Friedel-Crafts Alkylation/Acylation: In the presence of a Lewis acid like AlCl₃, alkyl halides or acyl halides can be used to add alkyl or acyl groups to the phenyl ring, again favoring the ortho and para positions.
These modifications allow for the synthesis of a library of derivatives where the core pyranone structure is maintained while the properties of the phenethyl side chain are systematically altered.
Computational Chemistry and Theoretical Studies on 6 Phenethyl 2h Pyran 4 3h One and Pyranone Analogues
Density Functional Theory (DFT) Applications
DFT methods are widely used to model the properties of pyranone derivatives with a high degree of accuracy. Functionals such as B3LYP are commonly paired with basis sets like 6-311G** or cc-pVTZ to perform these calculations. researchgate.netscifiniti.comresearchgate.net
Geometry Optimization and Electronic Structure Calculations
The first step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional conformation. For pyranone analogues, calculations have shown that the pyran ring is typically planar. scifiniti.com DFT calculations allow for the precise determination of bond lengths and angles. For instance, in a related pyranone derivative, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, the calculated bond lengths for the 4-hydroxy enol tautomer were found to be in good agreement with experimental X-ray data. scifiniti.com
The electronic structure of these compounds is key to understanding their properties. The distribution of electron density, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis reveal important features. ripublication.comnih.gov MEP plots, for example, visually indicate the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.netnih.gov
Tautomerization Pathways and Free Energy Landscapes
Pyranones can exist in different tautomeric forms, and DFT is a powerful tool to study the thermodynamics and kinetics of their interconversion. Tautomerization, the migration of a proton, can significantly alter the molecule's reactivity. scifiniti.com
For the analogue 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, a study of its tautomerization showed that the 4-hydroxy enol tautomer is the dominant form. scifiniti.com The free energies of different tautomers and the energy barriers of the transition states connecting them can be calculated to create a free energy landscape. researchgate.netias.ac.in These landscapes reveal the relative populations of tautomers at equilibrium. For example, in the aforementioned pyranone analogue, the enol form dominates, and while the population of the keto tautomer increases in nonpolar solvents, it remains the minor component. scifiniti.com Water-assisted tautomerization pathways are also studied, as solvent molecules can significantly lower the activation energy barriers by facilitating proton transfer. semanticscholar.org
Prediction and Correlation of Spectroscopic Data (IR, Raman, NMR)
DFT calculations are highly effective in predicting vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov The calculated vibrational frequencies, after appropriate scaling to account for systematic errors in the theoretical methods, generally show excellent agreement with experimental spectra. researchgate.netnih.gov This correlation allows for the confident assignment of spectral bands to specific vibrational modes of the molecule. nih.gov For instance, the calculated IR and Raman spectra for the enol tautomer of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one successfully reproduced the experimental spectra of the compound in its crystalline state. scifiniti.com
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov The comparison between calculated and experimental chemical shifts aids in the structural elucidation and conformational analysis of pyranone derivatives. researchgate.net Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.netresearchgate.net
Quantum Chemical Descriptors and Reactivity Analysis
To quantify the chemical reactivity of 6-Phenethyl-2H-pyran-4(3H)-one and its analogues, a range of quantum chemical descriptors are calculated from the electronic structure data. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. imperial.ac.uknumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.commalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.commalayajournal.org A smaller gap suggests higher reactivity. numberanalytics.com For pyranone analogues, the HOMO and LUMO are often located on the pyran ring, indicating that this part of the molecule is central to its reactivity. scifiniti.com
Table 1: Frontier Molecular Orbital Energies for a Pyranone Analogue
| Tautomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Form A (enol) | -6.23 | -2.15 | 4.08 |
| Form B (keto) | -6.61 | -2.48 | 4.13 |
Data derived from a study on a similar pyranone structure. scifiniti.com
Global and Local Reactivity Indices (Hardness, Softness, Electrophilicity, Fukui Functions)
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO energies. unc.edu
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. unc.edumdpi.com
Electronegativity (χ): The power of an atom or molecule to attract electrons. unc.edu
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. substack.comscielo.org.mx
Local reactivity descriptors, such as the Fukui function (f(r)) and local softness (s(r)) , identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.comscielo.org.mxresearchgate.net The Fukui function indicates where the electron density changes most significantly when an electron is added or removed. unc.edu By analyzing these indices, specific atoms within the pyranone structure can be identified as the likely centers of reaction. mdpi.com
Table 2: Calculated Reactivity Descriptors for a Pyranone Analogue
| Tautomer | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Potential (eV) | Electrophilicity Index (eV) | Softness (eV⁻¹) | Dipole Moment (Debye) |
|---|---|---|---|---|---|---|
| Form A (enol) | 6.23 | 2.15 | -4.19 | 2.15 | 0.245 | 4.89 |
| Form B (keto) | 6.61 | 2.48 | -4.54 | 2.48 | 0.242 | 3.14 |
Data derived from a study on a similar pyranone structure. scifiniti.com
These computational approaches provide a detailed and quantitative picture of the chemical nature of this compound and related compounds, guiding further experimental research and application development.
Molecular Dynamics (MD) Simulations in Pyranone-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. frontiersin.orgresearchgate.net This technique provides a detailed view of the dynamic interactions between a ligand, such as a pyranone derivative, and its biological target, typically a protein or enzyme. frontiersin.orgresearchgate.net By simulating the behavior of the pyranone-protein complex in a virtual environment that mimics physiological conditions, researchers can assess the stability of the binding, identify key intermolecular forces, and understand the conformational changes that occur upon binding. researchgate.netnih.gov
In studies involving pyranone analogues, such as 3-hydroxy-pyran-4-one derivatives investigated as HIV integrase inhibitors, MD simulations have been instrumental. frontiersin.orgnih.govresearchgate.net These simulations, often running for nanoseconds, track the trajectory of the ligand within the protein's active site. researchgate.netfrontiersin.org The results help validate initial predictions from molecular docking and provide a more accurate estimation of binding free energies. frontiersin.org
Key findings from MD simulations on pyranone-target complexes include:
Stability of the Complex: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored throughout the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in the active site and that the complex is stable. researchgate.netnih.gov
Interaction Patterns: MD simulations reveal the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the pyranone derivative and amino acid residues of the target protein. researchgate.net For example, simulations showed that the R-enantiomer of a kojic acid-fused pyran derivative formed stable hydrogen bonds and hydrophobic interactions with critical residues in the tyrosinase enzyme's binding site. researchgate.net
Conformational Changes: The simulations can show how the protein or the ligand adjusts its shape to achieve an optimal fit, providing insights into the induced-fit model of ligand binding. nih.gov
These detailed atomic-level insights are crucial for the rational design and optimization of more potent and selective inhibitors based on the pyranone scaffold. nih.govresearchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Before a chemical compound can be considered for therapeutic use, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are computational tools that estimate these properties based on a molecule's structure, saving significant time and resources in the early stages of drug discovery. nih.govphytonutrients.pkresearchgate.net For pyranone analogues, various software platforms like SwissADME and QikProp are used to predict their drug-likeness and ADME profiles. nih.govrjptonline.orgresearchgate.net
These predictions are often guided by established rules, such as Lipinski's Rule of Five, which outlines the molecular properties that are important for a drug's pharmacokinetics. phytonutrients.pk Docking and ADME studies on dibenzo-α-pyrone derivatives, for instance, revealed that most of the analyzed compounds fell within acceptable limits for key parameters, suggesting good potential for oral bioavailability. rjptonline.orgresearchgate.net
A typical in silico ADME analysis for a pyranone analogue would include the parameters shown in the table below.
| ADME Parameter | Description | Favorable Range for Oral Drugs |
| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol |
| LogP (Octanol/Water Partition Coefficient) | A measure of lipophilicity. | -2.0 to 5.0 |
| LogS (Aqueous Solubility) | Predicts the solubility of the compound in water. | > -6.0 |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O, N). | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O, N). | ≤ 10 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport. | < 140 Ų |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | High |
| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of the compound to cross the BBB. | Yes/No |
| CYP450 Inhibition | Predicts if the compound inhibits key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). | No |
This table represents a generalized set of parameters and favorable ranges for in silico ADME prediction.
Studies on melatonin (B1676174) derivatives and other heterocyclic compounds have shown that these in silico predictions are valuable for identifying candidates with promising pharmacokinetic profiles and for guiding synthetic modifications to improve properties like metabolic stability or CNS penetration. nih.govresearchgate.net
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a high-intensity laser beam. diva-portal.org These materials are essential for applications in photonics and optoelectronics, including optical switching and data storage. acs.orgacs.org Organic molecules with extensive π-conjugated systems, often in a donor-π-acceptor (D-π-A) arrangement, are known to possess significant NLO properties. diva-portal.org
Pyranone derivatives have been investigated as a core component in NLO chromophores. dntb.gov.uaresearchgate.net The pyranone ring can act as part of the conjugated spacer, connecting an electron-donating group to an electron-accepting group. This structure facilitates intramolecular charge transfer (ICT), which is a key mechanism for generating a large NLO response. acs.orgcsic.es
Theoretical studies, primarily using Density Functional Theory (DFT), are employed to calculate the NLO properties of these molecules, including the first hyperpolarizability (β), a measure of the second-order NLO response, and the third-order susceptibility (χ(3)). acs.org Experimental validation is often performed using the Z-scan technique, which can measure both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). scirp.orgacrhem.org
Research on 4H-pyranylidene chromophores has shown that modifying the π-conjugated bridge can fine-tune the ICT and enhance the NLO response. csic.es Similarly, studies on other organic materials demonstrate that factors like molecular structure and solvent environment significantly influence the third-order NLO properties. scirp.orgdntb.gov.ua
| NLO Parameter | Description | Significance |
| Nonlinear Refractive Index (n₂) | The change in the refractive index of a material in response to the intensity of light. | Crucial for all-optical switching and processing. |
| Nonlinear Absorption Coefficient (β) | The change in the absorption coefficient of a material with light intensity. | Important for optical limiting applications. |
| Third-Order NLO Susceptibility (χ(3)) | A measure of the third-order polarization response of a material to an applied optical field. | Indicates the strength of the third-order NLO effect. |
This table provides a summary of key parameters in NLO studies.
The investigation of pyranone analogues in this context aims to develop new materials with superior NLO performance for advanced technological applications. acs.orgscirp.org
Molecular Docking Studies for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein) to form a stable complex. researchgate.netnih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to predict the binding affinity and mode of interaction of a ligand with its target protein. nih.govnih.gov
For pyranone analogues, docking studies have been performed against a variety of biological targets. For example, dibenzo-α-pyrone derivatives have been docked into the active sites of GABA-AT and NMDA receptors to evaluate their potential as anticonvulsant agents. rjptonline.orgresearchgate.netrjptonline.org In other work, 3-hydroxy-pyran-4-one derivatives were docked against HIV integrase to predict their inhibitory potential. frontiersin.orgnih.govnih.gov
The primary output of a docking simulation is a binding score, typically expressed in kcal/mol, which estimates the free energy of binding. A more negative score indicates a stronger predicted binding affinity. rjptonline.org The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand in the receptor's binding pocket. researchgate.net
The table below shows hypothetical docking results for pyranone analogues against representative protein targets, illustrating the type of data generated from such studies.
| Compound | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Analogue A | HIV Integrase (PDB: 1QS4) | -8.5 | ASP64, ASP116, GLU152 |
| Analogue B | GABA-AT (PDB: 1OHV) | -7.9 | ILE72, VAL300, LYS329 |
| Analogue C | CDK2 (PDB: 1DI8) | -8.2 | LEU83, LYS33, GLU81 |
| Analogue D | α-Glucosidase (PDB: 3TOP) | -7.5 | ASP215, GLU277, ASP352 |
This table is for illustrative purposes and shows representative data from molecular docking studies on pyranone analogues against various protein targets. nih.govrjptonline.orgnih.gov
These computational predictions provide a rational basis for selecting the most promising compounds for synthesis and biological testing, thereby accelerating the process of drug discovery. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of Phenethyl Substituted Pyranones
Correlation Between Structural Features and Biological Potency
Research indicates that even minor alterations to the substituent groups can result in substantial changes in biological outcomes. For instance, studies on pyranone analogs have revealed that the presence of hydroxyl groups can enhance activity compared to methyl groups. This is often attributed to the increased hydrogen-bonding capacity of the hydroxylated compounds, allowing for stronger interactions with biological targets. Conversely, the introduction of bulky substituents on the pyranone ring can influence bioactivity, potentially through steric hindrance or improved lipophilicity. A simple change in the substitution pattern on the pyranone ring system is often correlated with diverse biological activities, making this scaffold a versatile template for drug discovery. nih.gov
Identification of Key Pharmacophores within the Pyranone Scaffold
A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the pyranone scaffold, several key pharmacophoric models have been identified that are responsible for its diverse biological activities. biomedgrid.comontosight.ai
One of the most well-defined pharmacophore models for this class of compounds comes from studies of 3-hydroxy-pyran-4-one derivatives as HIV-1 integrase inhibitors. This model consists of two critical components:
A planar metal-binding group (MBG), specifically the 3-hydroxy-4-pyranone core, which effectively chelates metal ions (Mg²⁺) in the enzyme's active site. nih.gov
A pendent hydrophobic moiety, such as a phenylethyl group, which is positioned to make essential interactions with a hydrophobic pocket within the enzyme. nih.gov
The pyran ring itself is considered a core pharmacophoric unit, found in a vast number of natural and synthetic bioactive compounds. rsc.org In derivatives like 2-(2-phenylethyl)chromones, the bioactive core is described as an oxygen-containing heterocycle with a benzoannelated γ-pyrone moiety. researchgate.net
Key Pharmacophoric Features of the Pyranone Scaffold
| Pharmacophoric Feature | Description | Associated Biological Activity | Reference |
|---|---|---|---|
| 3-Hydroxy-4-pyranone Core | Acts as a bidentate metal-chelating triad (B1167595) (MCT). | HIV-1 Integrase Inhibition | nih.gov |
| Pendent Hydrophobic Group (e.g., Benzyl (B1604629)/Phenethyl) | Interacts with hydrophobic pockets of the target enzyme. | HIV-1 Integrase Inhibition | nih.gov |
| γ-Pyrone Moiety | Forms the core bioactive scaffold in many natural products. | General Bioactivity (Antimicrobial, Anti-inflammatory) | researchgate.net |
Impact of Phenethyl Moiety and its Substitutions on Activity
The phenethyl group at the C-6 position is a significant determinant of the biological activity of pyranones. SAR studies have shown that substitutions on the benzene (B151609) ring of this moiety can dramatically influence potency and selectivity.
The cytotoxic effects of phenethyl-substituted pyranone-related compounds have been quantified, highlighting the impact of these substitutions.
Effect of Phenethyl Moiety Substitutions on Cytotoxic/Inhibitory Activity
| Compound Type | Substitution on Phenethyl Moiety | Biological Target/Activity | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| 6-acrylic phenethyl ester-2-pyranone | Unsubstituted | HeLa Cell Cytotoxicity | 3.45 | nih.gov |
| 6-acrylic phenethyl ester-2-pyranone | ortho-Hydroxy | HeLa Cell Cytotoxicity | 0.50 | nih.gov |
| Tetrahydroacridin-9-amine | 3,4-dimethoxyphenethyl | AChE Inhibition | 0.6 | researchgate.net |
| Benzo nih.govthiochromeno[2,3-d]thiazole | Unsubstituted Phenethyl | KBC-1 Cell Growth Inhibition | 12.81 | dmed.org.ua |
Influence of Substituent Nature and Position on Antimicrobial Activity
The antimicrobial properties of pyranone derivatives are highly dependent on the nature and position of various substituents on the core structure. ontosight.ainih.gov Studies have demonstrated that pyranones can possess activity against various pathogens, including Gram-positive bacteria.
Mechanistic Insights into the Biological Actions of Phenethyl Pyranones
Elucidation of Molecular Targets and Binding Interactions
The pyranone scaffold is a key structural feature in several biologically active molecules, enabling interaction with various protein targets. A prominent example is the non-peptidic HIV-1 protease inhibitor, Tipranavir, which contains a dihydropyrone core structurally related to 6-phenethyl-2H-pyran-4(3H)-one. ontosight.ainih.gov Molecular modeling and X-ray crystallography studies of similar 4-hydroxy-pyran-2-one inhibitors have shown that they bind effectively within the active site of HIV protease. researchgate.netresearchgate.net
These binding interactions are highly specific. For instance, certain pyranone-based inhibitors have been shown to displace a key structural water molecule (water-301) that bridges the inhibitor and the enzyme's flap region, a critical interaction for catalytic activity. researchgate.net The binding is further stabilized by a combination of forces. The hydrophobic phenylethyl and propyl side chains can engage in hydrophobic interactions within the enzyme's pocket, while the 4-hydroxy group and carbonyl oxygen of the pyranone ring are capable of forming hydrogen bonds. vulcanchem.com The interaction of pyran-based compounds is not limited to viral enzymes; related heterocyclic scaffolds have been documented to interact with bacterial enzymes like dihydropteroate (B1496061) synthase through hydrogen bonds with key amino acid residues such as Asn11, His241, and Asp84. mdpi.com
| Molecular Target | Interacting Compound Type | Key Binding Interactions | Source(s) |
| HIV-1 Protease | Dihydropyrone derivatives (e.g., Tipranavir) | Binds to the active site, displacement of structural water, hydrophobic interactions, hydrogen bonding. | ontosight.ainih.govresearchgate.net |
| Target of Rapamycin (TOR) Pathway Proteins | 6-pentyl-2H-pyran-2-one (6PP) | Stable binding affinities observed in protein-ligand analyses with PlYY1, PlCytochrome C, PlSpm1, and PlrhoH12. | nih.gov |
| Dihydropteroate Synthase | Quinoline-pyrido[2,3-d] pyrimidinones | Hydrogen bonds with active site residues (Asn11, His241, Asp84), hydrophobic interactions. | mdpi.com |
| Polo-box domain (PBD) of Plk1 | Triazoloquinazolinone scaffolds | Interaction is dependent on a specific thioxo group, indicating high structural specificity for the binding pocket. | nih.govacs.org |
Cellular Pathways and Signaling Modulation
Phenethyl-pyranones and their analogs exert their biological effects by modulating critical cellular and signaling pathways. mdpi.com A key example is the antifungal activity of the related compound 6-pentyl-2H-pyran-2-one (6PP) against the plant pathogen Peronophythora litchii, which has been linked to the Target of Rapamycin (TOR) pathway. nih.gov Studies have shown that treatment with 6PP leads to significant upregulation of TOR pathway-related genes, including PlCytochrome C and the transcription factor PlYY1, while simultaneously down-regulating putative negative regulatory genes of the pathway. nih.gov This suggests that the compound's antifungal action is mediated through the positive regulation of TOR-related responses, which are crucial for vegetative growth and virulence. nih.gov
In other contexts, pyranone derivatives have been found to disrupt different fundamental cellular processes. For example, certain 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives with herbicidal properties are thought to work by disrupting carbon metabolism and the formation of the cytoskeleton. researchgate.net The ability of pyranone-containing structures to modulate signaling pathways is a recurring theme, highlighting their potential to influence complex biological systems. mdpi.comnih.gov
| Affected Pathway/Process | Compound Type | Observed Effect | Source(s) |
| TOR Pathway | 6-pentyl-2H-pyran-2-one (6PP) | Upregulation of positive regulators (PlYY1, PlCytochrome C) and downregulation of negative regulators (PlSpm1, PlrhoH12). | nih.gov |
| Carbon Metabolism & Cytoskeleton Formation | 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives | Disruption of these processes leads to growth inhibition in weeds. | researchgate.net |
| Apoptosis Signaling | Analogs of pyran-2-one | Induction of apoptosis in MCF-7 breast cancer cells. | vulcanchem.com |
Investigation of Enzyme Inhibition Mechanisms
The pyranone core is a constituent of potent enzyme inhibitors. nih.gov The most well-documented example is its role in the non-peptidic HIV protease inhibitor Tipranavir. nih.gov HIV-1 protease is an aspartic protease essential for the viral life cycle, as it cleaves viral polyprotein precursors into mature, functional proteins. Tipranavir and related pyranone-based compounds function as competitive inhibitors. nih.gov They bind directly to the active site of the protease, physically blocking the entry of the natural substrate and thereby preventing the cleavage of polyproteins. nih.gov This action results in the production of immature, non-infectious viral particles. nih.gov Structure-activity relationship studies have been crucial in optimizing this inhibitory activity, leading to the discovery of inhibitors with high potency. researchgate.net
The inhibitory action of this class of compounds extends beyond viral proteases. Analogs containing related heterocyclic systems have demonstrated the ability to inhibit a variety of other enzymes critical for the survival of pathogens. For instance, certain derivatives act as inhibitors of sterol 14-alpha demethylase in Candida albicans, an enzyme vital for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. mdpi.com Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. mdpi.com
| Inhibited Enzyme | Inhibitor Type | Mechanism of Inhibition | Source(s) |
| HIV-1 Protease | Dihydropyrone derivatives (e.g., Tipranavir) | Competitive inhibitor; binds to the active site, preventing cleavage of viral polyproteins. | nih.govresearchgate.net |
| Sterol 14-alpha demethylase | Quinoline-pyrido[2,3-d] pyrimidinones | Inhibits ergosterol synthesis, leading to fungal cell membrane dysfunction. | mdpi.com |
| Dihydropteroate Synthase | Quinoline-pyrido[2,3-d] pyrimidinones | Binds to the active site, inhibiting the folate synthesis pathway essential for bacterial growth. | mdpi.com |
Transcriptomic Analysis for Understanding Growth Inhibition Mechanisms
Transcriptomic analysis, particularly through methods like RNA sequencing (RNA-seq), offers a powerful, unbiased approach to understanding the genome-wide effects of a compound and elucidating its mechanism of action. researchgate.net This technique has been applied to analogs of this compound to uncover the molecular basis for their growth-inhibiting properties.
In a study on the herbicidal effects of a 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivative, RNA sequencing of treated weeds suggested that the observed growth inhibition resulted from significant disruptions to carbon metabolism and cytoskeleton formation. researchgate.net This provides a mechanistic hypothesis that moves beyond a single target to a broader impact on cellular function.
Similarly, a comprehensive transcriptomic evaluation was conducted on P. litchii after treatment with the antifungal compound 6-pentyl-2H-pyran-2-one (6PP). nih.gov Out of nearly 18,000 genes analyzed, researchers identified 1,428 genes that were differentially expressed. Specifically, 406 genes were significantly up-regulated, and 1,022 genes were down-regulated following treatment. nih.gov This large-scale analysis of gene expression changes was instrumental in identifying the TOR pathway as a primary target modulated by the compound, linking the molecular interaction to the observed antifungal phenotype. nih.gov
| Organism | Compound Type | Key Transcriptomic Findings | Source(s) |
| Weeds (e.g., Avena fatua) | 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivative | Disruption of genes involved in carbon metabolism and cytoskeleton formation. | researchgate.net |
| Peronophythora litchii | 6-pentyl-2H-pyran-2-one (6PP) | 1,428 differentially expressed genes (406 up, 1022 down); identified TOR pathway as a key modulated system. | nih.gov |
Natural Occurrence and Biosynthetic Pathways of Pyranone Structures
Isolation of Naturally Occurring Pyranone Derivatives
Pyranone derivatives are secondary metabolites isolated from a wide range of natural sources. mdpi.comnih.gov The isolation process typically involves extraction from the source organism, followed by chromatographic techniques to separate and purify the individual compounds. mdpi.com Marine environments have proven to be a particularly rich source of pyrone-containing natural products, with many isolated from marine-derived fungi and bacteria, such as actinomycetes. nih.govnih.gov Terrestrial plants and fungi are also significant producers of pyranones. mdpi.comresearchgate.net
For instance, endophytic fungi, which live within plant tissues, are known producers of bioactive pyranones. An example is pyrophen, a phenethyl-α-pyrone derivative, which was isolated from an Aspergillus sp. fungus residing in the plant Piper crocatum. waocp.org Similarly, various kavalactones, which are a class of lactone compounds, have been isolated from Piper species like Piper fuligineum and Piper methysticum. scielo.br The compound opuntiol, a 6-hydroxymethyl-4-methoxy-2H-pyran-2-one, was isolated from the plant Opuntia dillenii. researchgate.net The diversity of organisms producing these compounds highlights the broad distribution of the pyranone scaffold in nature. mdpi.com
Table 1: Examples of Naturally Occurring Pyranone Derivatives
| Compound Name | Natural Source | Organism Type |
|---|---|---|
| Pyrophen | Aspergillus sp. (from Piper crocatum) | Fungus |
| (E)-4-methoxy-6-styryl-2H-pyran-2-one | Piper fuligineum | Plant |
| Opuntiol | Opuntia dillenii | Plant |
| Kojic Acid | Aspergillus oryzae | Fungus |
| Brevipolides A–F | Hyptis brevipes | Plant |
| Carbonarones A | Nigrospora sp. PSU-F5 | Fungus |
This table provides a selection of naturally occurring pyranone derivatives and their sources as documented in scientific literature.
Biological Significance of Natural Pyranone Scaffolds
The structural diversity of natural pyranone scaffolds translates into a wide spectrum of biological activities, making them attractive targets for drug discovery and development. mdpi.com These activities include antimicrobial, anticancer, anti-inflammatory, and neurotoxic effects. mdpi.comnih.gov
Many pyranone derivatives isolated from natural sources have demonstrated significant cytotoxic activity against various cancer cell lines. waocp.orgscielo.br For example, pyrophen, isolated from an endophytic fungus, exhibited cytotoxicity against T47D breast cancer cells. waocp.org Brevipolides, a series of 5,6-dihydro-α-pyrone derivatives from Hyptis brevipes, also showed cytotoxic effects against human breast and colon cancer cell lines. scielo.br Beyond cancer, pyranones have shown promise in other therapeutic areas. The linear naphtho-gamma-pyrone (LNGP) scaffold, for instance, is associated with antimicrobial, antiviral, and insecticidal activities. researchgate.net Kojic acid, a γ-pyrone from Aspergillus fungi, is known for its ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, and has applications in the cosmetic industry. nih.gov
Table 2: Biological Activities of Selected Pyranone Scaffolds
| Pyranone Derivative/Scaffold | Biological Activity | Reference |
|---|---|---|
| Pyrophen | Cytotoxic against T47D breast cancer cells | waocp.org |
| Brevipolides | Cytotoxic against MCF-7 and HT-29 cancer cells | scielo.br |
| Linear Naphtho-gamma-pyrones (LNGPs) | Antimicrobial, antiviral, insecticidal | researchgate.net |
| Kojic Acid | Tyrosinase inhibition | nih.gov |
| Carbonarones A | Moderate cytotoxicity against K562 leukemia cells | nih.gov |
| (E)-4-methoxy-6-styryl-2H-pyran-2-one | Inhibitory activity towards hepatitis C virus replication | scielo.br |
This table summarizes some of the key biological activities reported for various pyranone derivatives.
Overview of Biosynthetic Routes to Pyranone Ring Systems in Nature
The biosynthesis of the pyranone ring in nature is primarily accomplished through the polyketide pathway. Current time information in Bangalore, IN. Polyketide synthases (PKSs) are the key enzymes responsible for constructing the carbon backbone of these molecules from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. Current time information in Bangalore, IN.mdpi.com Different types of PKS systems (Type I, II, and III) are involved in the biosynthesis of pyranones in various organisms. Current time information in Bangalore, IN.mdpi.comgoogle.com
The formation of the α-pyrone ring typically involves the cyclization of a triketide intermediate, which is assembled by the PKS. google.com This cyclization also serves as the mechanism to release the polyketide chain from the enzyme. google.com Type III PKSs, found in plants, fungi, and bacteria, are a common system for producing 4-hydroxy-2-pyrones through a process involving condensation reactions and intramolecular cyclization. Current time information in Bangalore, IN. In some cases, the biosynthesis can be more complex, involving the condensation of two separate polyketide chains to form the central pyrone ring. mdpi.com The diversity in PKS enzymes and their catalytic domains leads to the vast structural variety observed in naturally occurring pyranone derivatives. mdpi.comgoogle.com
Future Research Directions for 6 Phenethyl 2h Pyran 4 3h One
Development of Innovative Synthetic Methodologies
The synthesis of pyran derivatives is an active area of research, with several modern strategies offering potential for the efficient and diverse production of 6-Phenethyl-2H-pyran-4(3H)-one and its analogues. Future research should focus on moving beyond traditional methods to more innovative and sustainable approaches.
One promising avenue is the application of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. For instance, a tandem Knoevenagel–Michael protocol has been successfully employed for the synthesis of complex pyran-containing structures from simple starting materials like phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com Adapting such MCR strategies to incorporate phenethyl-containing building blocks could provide a direct and efficient route to this compound.
Another innovative approach is diversity-oriented synthesis (DOS) , which aims to create structurally diverse small molecules. A reported DOS strategy for tetrahydropyrans involves a DDQ-mediated oxidative carbon-hydrogen (C-H) bond activation. semanticscholar.org This methodology allows for the introduction of various substituents, and when combined with techniques like click chemistry, can rapidly generate a library of analogues. semanticscholar.org Exploring C-H activation strategies on precursors to this compound could unlock novel synthetic pathways and facilitate the creation of a diverse library of related compounds for biological screening.
Furthermore, the development of catalytic and stereoselective methods will be crucial. Many biologically active pyrans are chiral, and their activity is often dependent on their stereochemistry. Future synthetic efforts should therefore focus on developing enantioselective methods to control the stereochemistry of the phenethyl-substituted pyran ring.
Exploration of Novel Biological Activities and Therapeutic Applications
The pyran ring system is a well-established pharmacophore, and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai However, the specific biological profile of this compound remains largely unexplored.
Future research should systematically screen this compound and its newly synthesized analogues against a broad range of biological targets. Based on the known activities of other pyran derivatives, several therapeutic areas warrant investigation:
Oncology: Certain pyran derivatives have shown promise in inhibiting the growth of cancer cells. ontosight.ai The structural similarity of this compound to other bioactive lactones suggests its potential as an anticancer agent. scifiniti.com
Infectious Diseases: The pyran scaffold has been associated with antibacterial and antiviral activities. nih.gov Given the urgent need for new antimicrobial agents, screening against various pathogenic bacteria and viruses, including HIV, is a high priority. nih.govgoogle.com
Neurodegenerative Diseases: Some pyran-based compounds are being investigated for the treatment of Alzheimer's disease. nih.gov The potential neuroprotective effects of this compound should be explored.
Inflammatory Disorders: Anti-inflammatory properties are a known feature of some pyran derivatives. nih.gov This suggests potential applications in treating chronic inflammatory conditions.
Beyond these established areas, there is an opportunity to uncover entirely novel biological activities. High-throughput screening campaigns against diverse target classes will be instrumental in identifying unexpected therapeutic potential.
Advanced Computational Design and Optimization of Analogues
Computational chemistry offers powerful tools to accelerate the drug discovery process by guiding the design and optimization of new molecules. For this compound, computational approaches can be employed in several key areas.
Structure-Activity Relationship (SAR) Studies: By creating a library of analogues and evaluating their biological activity, computational methods can help to establish robust SAR models. These models can identify the key structural features of the this compound scaffold that are essential for activity and guide the design of more potent and selective compounds.
In Silico Screening and Library Design: Structure-based combinatorial library design is a powerful in silico approach for identifying novel inhibitors of specific biological targets. For example, this method has been used to discover novel 3-hydroxy-pyran-4-one derivatives as potent HIV-1 integrase inhibitors. frontiersin.org A similar strategy could be applied to design a virtual library of this compound analogues tailored to a specific therapeutic target.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties, reactivity, and tautomeric forms of this compound. scifiniti.com This information is valuable for understanding its chemical behavior and for designing molecules with improved properties. For instance, DFT calculations have been used to characterize the tautomeric forms and reactivity of other pyran-2-one derivatives. scifiniti.com
Integration of Omics Data for Deeper Mechanistic Understanding
To fully realize the therapeutic potential of this compound, it is crucial to understand its mechanism of action at a molecular level. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive view of the biological effects of this compound.
RNA Sequencing (RNA-Seq): This technique can be used to analyze the global changes in gene expression in cells or tissues treated with this compound. For example, RNA-Seq has been used to elucidate the herbicidal mode of action of a 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivative by revealing disruptions in carbon metabolism and cytoskeleton formation. mdpi.comresearchgate.net A similar approach could identify the cellular pathways modulated by this compound, offering insights into its mechanism of action.
Metabolomics and Flavoromics: These technologies analyze the global profile of small molecule metabolites in a biological system. By comparing the metabolome of treated versus untreated systems, researchers can identify metabolic pathways that are perturbed by the compound. This approach has been applied to analyze the composition of complex mixtures containing pyran derivatives. sciopen.comnih.govmdpi.com Applying metabolomics to study the effects of this compound could reveal novel biomarkers of its activity and provide a deeper understanding of its physiological effects.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of new therapeutic agents and scientific tools.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Phenethyl-2H-pyran-4(3H)-one, and what reaction conditions are critical for optimal yields?
- Methodological Answer : The compound can be synthesized via multicomponent reactions, leveraging oxidizing agents like KMnO₄ or CrO₃ and reducing agents such as NaBH₄ or LiAlH₄. Key intermediates include 4-oxo and tetrahydro derivatives, with regioselectivity controlled by temperature and solvent polarity (e.g., 1,4-dioxane/water systems) . Post-synthetic purification via column chromatography is recommended to isolate the target compound.
Q. How is structural characterization of this compound performed to confirm its identity and purity?
- Methodological Answer : A combination of spectral techniques is essential:
- NMR : ¹H and ¹³C NMR to resolve aromatic protons and carbonyl groups (δ ~170–200 ppm).
- IR : Peaks at ~1700 cm⁻¹ confirm the pyranone carbonyl .
- HRMS : Accurate mass analysis (e.g., m/z 327.1596 for C20H22O4 derivatives) validates molecular formulae .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What preliminary biological activities are associated with this compound, and what assays are used for validation?
- Methodological Answer : Anti-inflammatory and antioxidant activities are commonly reported. Standard assays include:
- DPPH/ABTS radical scavenging for antioxidant potential.
- COX-2 inhibition assays (e.g., ELISA) for anti-inflammatory properties.
- Cell viability assays (MTT) on macrophage or endothelial cell lines to assess cytotoxicity .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives be mitigated?
- Methodological Answer : Low regioselectivity in electrophilic substitutions (e.g., halogenation) can be addressed using:
- Directed ortho-metalation with Pd(0)/triphenylphosphine catalysts to direct substituents .
- Solvent tuning : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the 6-position .
- Computational modeling : DFT calculations predict reactive sites using Fukui indices .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions or impurities. Strategies include:
- Standardized protocols : Adhere to OECD guidelines for in vitro assays.
- Purity verification : Use HPLC-MS to rule out degradation products .
- Dose-response curves : Test multiple concentrations (e.g., 1–100 μM) to confirm activity thresholds .
Q. What catalytic systems enhance enantiomeric purity in asymmetric synthesis of this compound analogs?
- Methodological Answer : Chiral resolution techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
